(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene
Description
Properties
IUPAC Name |
(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHSUCCKFIJPJ-FHJSOTJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves the bromination of a suitable tricyclic precursor. One common method is the bromination of tricyclo[5.2.1.02,6]dec-8-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated tricyclic compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include tricyclic amines, thioethers, and ethers.
Oxidation Reactions: Products include epoxides and hydroxylated derivatives.
Reduction Reactions: The major product is the hydrogenated tricyclic compound.
Scientific Research Applications
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on the specific application and the type of reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electrophilic addition to form epoxides or other oxygenated products. The molecular targets and pathways involved vary depending on the specific reaction and application .
Comparison with Similar Compounds
Halogenated Tricyclo Derivatives
Halogenated analogs differ in substituent type, position, and stereochemistry, impacting physical properties and reactivity.
Key Findings :
- Chlorinated analogs (e.g., tetrachloro derivatives) exhibit elevated environmental persistence due to Cl’s stability, whereas bromine’s larger atomic radius may increase reactivity in cross-coupling reactions .
- Positional effects : Substituents at bridgehead positions (e.g., 3-Br vs. 4-CH₂Cl) alter ring strain and electronic density, influencing regioselectivity in further functionalization .
Oxygen- and Nitrogen-Containing Analogs
Heteroatom incorporation modifies electronic properties and biological activity.
Key Findings :
Functionalized Derivatives (Esters, Allyl Groups)
Substituents like esters or allyl chains enhance versatility for polymerization or drug design.
Key Findings :
- Dicarboxylate esters serve as precursors for strained polymers, highlighting the tricyclo framework’s utility in materials science .
Research Implications and Challenges
- Stereochemical Sensitivity : The (1R,2S,6R,7S) configuration in the target compound likely imposes steric constraints absent in racemic mixtures, affecting catalytic activity and binding affinity .
- Synthetic Accessibility : Bromination strategies may require optimized conditions (e.g., radical or electrophilic pathways), whereas chloro analogs are more readily synthesized via Friedel-Crafts-like routes .
- Environmental and Safety Considerations : Brominated tricyclo compounds may pose higher toxicity risks compared to oxa/aza derivatives, necessitating rigorous hazard assessments .
Biological Activity
(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is a brominated tricyclic compound characterized by its unique molecular structure and potential biological applications. With a molecular formula of CHBr and a molecular weight of 213.11 g/mol, this compound has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHBr |
| Molecular Weight | 213.11 g/mol |
| CAS Number | 2445750-72-9 |
The presence of the bromine atom in its structure imparts distinct reactivity to the compound, making it a valuable intermediate in organic synthesis and a potential pharmacophore in drug discovery .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The bromine atom can undergo substitution reactions with various nucleophiles such as amines and thiols through an SN2 mechanism.
- Oxidation Reactions : The compound can be oxidized to form epoxides or other oxygenated derivatives, which may exhibit different biological activities.
- Reduction Reactions : The reduction of the bromine atom can yield hydrogenated derivatives that may have distinct pharmacological properties.
Pharmacological Studies
Research has indicated that compounds similar to this compound show promise as anti-inflammatory and anticancer agents. For instance:
- Anticancer Activity : A study demonstrated that tricyclic compounds with halogen substitutions can inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Anti-inflammatory Effects : Other research has suggested that brominated compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Properties
A recent investigation into the anticancer properties of brominated tricyclic compounds revealed that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Inhibition of proliferation |
The results indicated that the compound effectively reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, researchers evaluated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 200 |
The compound significantly reduced the production of pro-inflammatory cytokines TNF-α and IL-6 compared to the control group, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What experimental strategies are recommended for confirming the stereochemical configuration of (1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene?
Answer: The stereochemical configuration of this tricyclic brominated compound can be determined using a combination of X-ray crystallography and advanced NMR techniques.
- X-ray crystallography : Provides unambiguous confirmation of the spatial arrangement of substituents. For example, similar tricyclic compounds (e.g., (1β,2β,6β,7β)-tricyclo derivatives) have been structurally resolved using single-crystal diffraction .
- NMR analysis : Key coupling constants (e.g., -values for vicinal protons) and NOESY/ROESY correlations help verify chair-like conformations and bridgehead substituent orientations. For brominated analogs, - and -NMR chemical shifts are critical for distinguishing diastereomers .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) to minimize signal interference and ensure high-resolution spectra.
Q. How can researchers design a synthetic route for this compound?
Answer: Synthesis typically involves cycloaddition or ring-closing metathesis followed by regioselective bromination:
Core scaffold construction : Use Diels-Alder reactions with norbornene derivatives to form the tricyclo[5.2.1.02,6] framework. For example, bicyclic ketones (e.g., tricyclo[5.2.1.02,6]decan-8-ene-3-one) are synthesized via acid-catalyzed cyclization .
Bromination : Electrophilic bromination (e.g., NBS in CCl₄ under UV light) targets the C3 position. Steric and electronic factors influence regioselectivity; monitor reaction progress via TLC to avoid over-bromination .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC-MS (>95% by area) .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data for brominated tricyclic compounds like (1R,2S,6R,7S)-3-Bromo derivatives?
Answer: Discrepancies in toxicity profiles (e.g., conflicting LD₅₀ values) require systematic re-evaluation using standardized assays:
- Comparative studies : Test the compound alongside structurally similar brominated tricyclics (e.g., 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one) under identical conditions. Note differences in metabolic stability or bioaccumulation .
- Mechanistic analysis : Use in vitro models (e.g., hepatic microsomes) to assess cytochrome P450-mediated detoxification pathways. LC-MS/MS can identify reactive metabolites responsible for toxicity .
Data Reconciliation : Apply multivariate statistical tools (e.g., PCA) to isolate variables (e.g., solvent choice, exposure duration) contributing to data variability .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic ecosystems?
Answer: Adopt a tiered approach inspired by long-term environmental chemistry projects (e.g., Project INCHEMBIOL):
Laboratory studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) in buffered aqueous solutions (pH 4–9). Monitor degradation via GC-MS and calculate half-lives () .
- Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) .
Field simulations :
Q. How can researchers design experiments to elucidate the biological activity of this compound against antibiotic-resistant pathogens?
Answer: Follow a multi-stage protocol:
In vitro screening :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC values against MRSA and Candida albicans. Include positive controls (e.g., vancomycin) .
- Mechanistic studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to assess bactericidal/fungicidal modes of action .
Structure-activity relationship (SAR) : Synthesize analogs (e.g., 3-chloro or 3-iodo derivatives) to evaluate the role of halogen substituents in bioactivity .
Resistance profiling : Serial passage experiments (sub-MIC exposure over 20 generations) can detect emergent resistance .
Q. What methodologies resolve challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Answer: Optimize enantioselective synthesis and process controls:
- Catalytic asymmetric routes : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during cycloaddition steps to enhance enantiomeric excess (ee > 90%) .
- Continuous flow systems : Minimize racemization by reducing residence time during bromination. In-line IR spectroscopy ensures real-time monitoring of reaction progress .
- Crystallization-induced dynamic resolution : Recrystallize intermediates in chiral solvents (e.g., (R)- or (S)-limonene) to improve ee .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
